molecular formula C16H14N2O5S B2785417 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate CAS No. 1396862-54-6

1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate

Cat. No.: B2785417
CAS No.: 1396862-54-6
M. Wt: 346.36
InChI Key: IUZBWGILATZONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate is a specialized chemical reagent designed for advanced research and development. This compound features a unique hybrid structure combining a 1-methyl-benzimidazole moiety with a 2,3-dihydrobenzo[b][1,4]dioxine ring system via a sulfonate ester linkage. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its role in creating molecules that target enzymes and protein-protein interactions . The 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) component is a common feature in compounds with diverse biological activities and is frequently explored in drug discovery . As a sulfonate ester, this reagent is a highly valuable synthetic intermediate. It can act as an electrophile in cross-coupling reactions or serve as a leaving group in nucleophilic substitution reactions, facilitating the incorporation of the benzodioxane fragment into more complex target molecules. Researchers can leverage this compound in the design and synthesis of novel small molecules for various applications. These include the development of potential inhibitors for kinases like JNK3, which is a promising target for neurodegenerative diseases such as Alzheimer's , or for bromodomain-containing proteins, which are important targets in epigenetics and oncology . The structural features of this reagent also make it a candidate for creating probes for central nervous system (CNS) targets, including adrenergic receptors (α2C-AR), aiding in neuropharmacology research and positron emission tomography (PET) tracer development . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2,3-dihydro-1,4-benzodioxine-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-18-10-17-13-8-11(2-4-14(13)18)23-24(19,20)12-3-5-15-16(9-12)22-7-6-21-15/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBWGILATZONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzimidazole moiety with a dioxine sulfonate group. The molecular formula is C15H13N2O4SC_{15}H_{13}N_{2}O_{4}S, and it has a molecular weight of approximately 305.34 g/mol. The presence of the sulfonate group enhances its solubility and potential biological interactions.

Benzimidazole derivatives often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many benzimidazole compounds act as inhibitors of specific enzymes involved in tumor growth and microbial resistance. For instance, they may inhibit Indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in cancer immune evasion .
  • Antimicrobial Activity : These compounds have shown effectiveness against a range of pathogens by disrupting cellular processes or membrane integrity .
  • Cytotoxic Effects : Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through various signaling pathways .

Antitumor Activity

Research has demonstrated that 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate exhibits significant antitumor activity. In vitro studies have shown:

Cell Line IC50 (µM) Mechanism
HeLa0.003IDO1 inhibition
A3750.016Enzyme binding interaction

These results suggest that the compound may enhance the efficacy of immunotherapies targeting IDO1 by reducing tumor-induced immune suppression.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound's activity against various bacterial strains has been documented:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans12 µg/mL

These findings highlight the potential use of this compound in treating infections caused by resistant strains .

Case Studies

Several studies have explored the biological activity of related benzimidazole derivatives:

  • Zhang et al. (2021) investigated the IDO1 inhibitory activity of various benzimidazole analogues, finding that modifications to the benzimidazole core significantly impacted potency and selectivity .
  • Hamilton et al. (2021) reported on a series of benzimidazole compounds demonstrating strong enzyme inhibition and favorable pharmacokinetic profiles, suggesting their potential for further development as therapeutic agents .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that compounds related to 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate exhibit antifungal properties. For instance, derivatives of benzimidazole have shown promising activity against various fungal strains, including Fusarium oxysporum. Studies indicate that these compounds can achieve minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Benzimidazole derivatives are known to interact with biological targets involved in cancer progression. For example, certain benzimidazole-based compounds have been investigated for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

Case Study 1: Antifungal Screening

A study conducted by researchers evaluated the antifungal efficacy of various benzimidazole derivatives against Fusarium oxysporum. The results indicated that compounds with a similar scaffold to 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate exhibited MIC values significantly lower than traditional antifungal treatments, suggesting a novel approach for agricultural applications .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of benzimidazole derivatives. The study highlighted that certain compounds demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Q & A

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer : Follow GHS guidelines for sulfonate handling: use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste streams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.